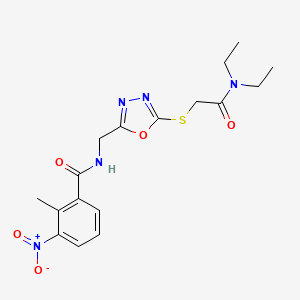

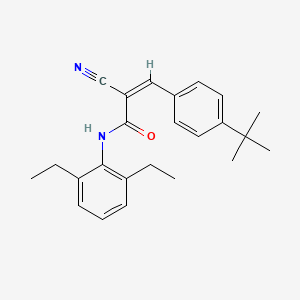

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-methoxyphenoxy)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

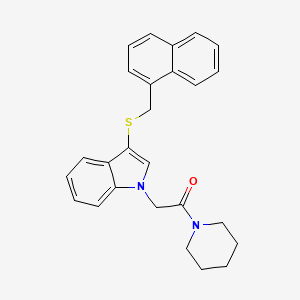

“N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-methoxyphenoxy)acetamide” is a chemical compound. Based on its name, it contains a thiophene ring (a five-membered ring with one sulfur atom), which is substituted with an acetamide group (a combination of an acetyl group and an amide group) and a methoxyphenoxy group (a combination of a methoxy group and a phenoxy group).

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable thiophene derivative with an appropriate acetamide and methoxyphenoxy precursor. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene ring, the acetamide group, and the methoxyphenoxy group. The exact arrangement of these groups would depend on the specific synthetic route used.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing acetamide group. The thiophene ring might also participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the polar acetamide group might increase its solubility in polar solvents.科学研究应用

Antioxidant Potential and Phytochemical Analysis

One study focused on the assessment of antioxidant potential and the content of phenolics and flavonoids in different solvent fractions of Monotheca buxifolia fruit. The results highlighted the significant antioxidant activity linked to the high amounts of phenolics and flavonoids, suggesting the potential use of such compounds in preventing damage associated with free radicals (Jan et al., 2013).

Green Synthesis and Catalytic Applications

Another research emphasized the catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for the production of azo disperse dyes. This study introduced a novel Pd/C catalyst with high activity, selectivity, and stability, showcasing the efficiency of green chemistry approaches in synthesizing valuable chemical intermediates (Qun-feng, 2008).

Chemoselective Synthesis and Drug Development

Research on the chemoselective acetylation of 2-aminophenol using immobilized lipase demonstrated a method for synthesizing N-(2-Hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis. The study provided insights into optimizing reaction parameters and understanding the mechanism and kinetics of the process, which could be relevant for pharmaceutical applications (Magadum & Yadav, 2018).

Analgesic Activity and Pharmacological Research

A study on KR-25003, a capsaicinoid, determined its crystal structure and discussed its potential as an analgesic. The molecular interactions and structural analysis provided a foundation for understanding the compound's pharmacological properties (Park et al., 1995).

安全和危害

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.

未来方向

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity.

Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature references would be needed. If you have access to such information, I would be happy to help you analyze it.

属性

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(4-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5S/c1-18-11-2-4-12(5-3-11)19-8-13(15)14-10-6-7-20(16,17)9-10/h2-7,10H,8-9H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHBCFVNMFJDIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NC2CS(=O)(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-methoxyphenoxy)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-2-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2864237.png)

![2-(((3-chlorobenzyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2864245.png)

![3-(4-Methoxyphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2864249.png)

![5-Chloro-2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethoxy]benzamide](/img/structure/B2864250.png)